Regioisomeric Carboxylate Position Drives Distinct Molecular Topology and Hydrogen Bonding Profile
The target compound places the carboxylate at the 5-position of the dihydroisoxazole ring, in contrast to its closest regioisomer, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate (CAS 2649047-25-4), which positions the carboxylate at C4. This positional difference alters key computed molecular descriptors: the target compound has a topological polar surface area (TPSA) of 61.7 Ų and a complexity score of 192, whereas the free acid form (3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid) has a TPSA of 58.9 Ų, reflecting the impact of lithium salt formation on polarity [1][2]. The target compound has zero hydrogen bond donors, while its free acid analog has one H-bond donor [2]. The C5-carboxylate arrangement places the charged group adjacent to the ring oxygen, potentially influencing metal coordination geometry compared to the C4-carboxylate regioisomer.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 61.7 Ų |
| Comparator Or Baseline | Free acid analog (CAS 2649046-98-8): 58.9 Ų |
| Quantified Difference | +2.8 Ų (lithium salt vs. free acid) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
TPSA differences directly affect membrane permeability predictions and solubility profiles, making this lithium salt more polar than its free acid precursor, which is relevant for selecting the appropriate form for biological assays or materials applications.
- [1] PubChem CID 165785924. Computed Properties: TPSA 61.7 Ų, Complexity 192. View Source
- [2] PubChem CID 165785925. 3,4-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. TPSA 58.9 Ų, H-Bond Donor Count 1. View Source
